molecular formula C6H11NO3 B13509176 2-Amino-1-hydroxycyclopentanecarboxylic acid

2-Amino-1-hydroxycyclopentanecarboxylic acid

Cat. No.: B13509176
M. Wt: 145.16 g/mol
InChI Key: PXTFEHWFTXJKSM-UHFFFAOYSA-N
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Description

2-amino-1-hydroxycyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with an amino group, a hydroxyl group, and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl acetoacetate with sodium methoxide in a methanol solution. The resulting product is then hydrolyzed with hydrochloric acid to release 2-hydroxycyclopentane-1-carboxylic acid, which can be further modified to introduce the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 2-amino-1-hydroxycyclopentane-1-carboxylic acid for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-hydroxycyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

2-amino-1-hydroxycyclopentane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes and cellular functions .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-amino-1-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-4-2-1-3-6(4,10)5(8)9/h4,10H,1-3,7H2,(H,8,9)

InChI Key

PXTFEHWFTXJKSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(=O)O)O)N

Origin of Product

United States

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